molecular formula C12H8ClNO2S B12953577 1-chloro-10H-phenothiazine 5,5-dioxide CAS No. 61174-84-3

1-chloro-10H-phenothiazine 5,5-dioxide

Cat. No.: B12953577
CAS No.: 61174-84-3
M. Wt: 265.72 g/mol
InChI Key: ISEXLFKPJQQKTA-UHFFFAOYSA-N
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Description

1-chloro-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-chloro-10H-phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. Common oxidizing agents used in this process include hydrogen peroxide, tert-butyl hydroperoxide, and peracetic acid . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale oxidation processes using similar reagents and conditions .

Chemical Reactions Analysis

1-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways. Its effects on specific molecular targets, such as enzymes and receptors, contribute to its biological activities .

Comparison with Similar Compounds

1-chloro-10H-phenothiazine 5,5-dioxide can be compared with other phenothiazine derivatives, such as:

Properties

CAS No.

61174-84-3

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

1-chloro-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C12H8ClNO2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)17(11,15)16/h1-7,14H

InChI Key

ISEXLFKPJQQKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC=C3Cl

Origin of Product

United States

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